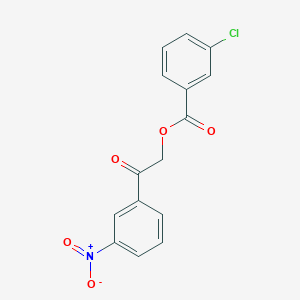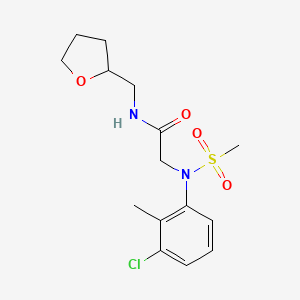![molecular formula C27H28O5 B3935622 (4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone](/img/structure/B3935622.png)
(4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone
Vue d'ensemble
Description
The compound 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone, also known as AMPP, is a synthetic organic compound that has been studied for its potential applications in scientific research.
Applications De Recherche Scientifique
(4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and biochemistry. In particular, this compound has been found to be a potent inhibitor of the enzyme monoamine oxidase A (MAO-A), which plays a key role in the metabolism of neurotransmitters such as serotonin and dopamine.
Mécanisme D'action
The mechanism of action of (4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone involves its inhibition of MAO-A, which leads to an increase in the levels of neurotransmitters such as serotonin and dopamine in the brain. This increase in neurotransmitter levels has been shown to have a variety of effects on mood, cognition, and behavior.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter levels, this compound has been found to have a variety of other biochemical and physiological effects. For example, this compound has been shown to have antioxidant properties, which may help to protect against oxidative stress and neurodegenerative diseases. Additionally, this compound has been found to have anti-inflammatory effects, which may help to reduce inflammation in the brain and other tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone in lab experiments is its potent inhibition of MAO-A, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, there are also some limitations to using this compound, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Orientations Futures
There are many potential future directions for research on (4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone. For example, further studies could investigate the effects of this compound on other neurotransmitter systems, such as the glutamate system. Additionally, studies could explore the potential therapeutic applications of this compound for conditions such as depression, anxiety, and neurodegenerative diseases. Finally, research could focus on developing new compounds based on the structure of this compound that may have improved potency and selectivity for MAO-A inhibition.
Propriétés
IUPAC Name |
[4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O5/c1-3-7-21-10-15-25(26(20-21)29-2)32-19-17-30-16-18-31-24-13-11-23(12-14-24)27(28)22-8-5-4-6-9-22/h3-6,8-15,20H,1,7,16-19H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFBZYOSICLLIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOCCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-(aminomethyl)pyrrolidin-1-yl]-2-[3-(2-methoxyphenoxy)propyl]pyridazin-3(2H)-one](/img/structure/B3935542.png)
![3-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-4-methoxybenzaldehyde](/img/structure/B3935555.png)


![2-[5-(2-nitrophenyl)-2-furyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3935580.png)
![4-({3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3935586.png)
![1-[3-(4-sec-butylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B3935597.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3935618.png)
![(4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)diethylamine](/img/structure/B3935623.png)
![methyl 4-({5-[2-(4-methyl-3-nitrophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B3935629.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3935630.png)
![4-(4-biphenylyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3935634.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide](/img/structure/B3935641.png)